molecular formula C11H7ClF3NO2 B2569866 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole CAS No. 2248301-08-6

2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole

Cat. No.: B2569866
CAS No.: 2248301-08-6
M. Wt: 277.63
InChI Key: XBYKNAIHNDRGNO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole is a heterocyclic compound that features both an oxazole ring and a trifluoromethoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl and trifluoromethoxyphenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The trifluoromethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the chloromethyl group can be added using chloromethylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

Major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-phenyl-1,3-oxazole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and stability.

Uniqueness

The presence of the trifluoromethoxy group in 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole imparts unique properties such as increased lipophilicity and enhanced chemical stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO2/c12-5-10-16-6-9(17-10)7-2-1-3-8(4-7)18-11(13,14)15/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYKNAIHNDRGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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